N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClFN4O2/c1-29-10-4-5-16-13-17(6-9-21(16)29)22(30-11-2-3-12-30)15-27-23(31)24(32)28-18-7-8-20(26)19(25)14-18/h6-9,13-14,22H,2-5,10-12,15H2,1H3,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSTQVCLNAOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization (Scheme 1):
- Starting Material : β-Phenylethylamine derivative (1 ) with a methoxy group at position 6.
- Cyclization : Treatment with POCl₃ or polyphosphoric acid (PPA) forms dihydroisoquinoline (2 ).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the dihydro intermediate to tetrahydroquinoline (3 ).
- N-Methylation : Reaction with methyl iodide (CH₃I) in the presence of a base (K₂CO₃) yields 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (4 ).
Scheme 1 :
$$
\text{β-Phenylethylamine} \xrightarrow{\text{POCl}3} \text{Dihydroisoquinoline} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Tetrahydroquinoline} \xrightarrow{\text{CH}_3\text{I}} \text{1-Methyl-THIQ-6-amine}
$$
Introduction of the Pyrrolidine-Ethyl Side Chain
Alkylation of Tetrahydroquinoline Amine
The amine (4 ) undergoes N-alkylation to introduce the ethyl-pyrrolidine moiety:
- Bromoethyl Intermediate : Reaction of 4 with 1,2-dibromoethane in DMF forms 6-bromoethyl-1-methyl-THIQ (5 ).
- Pyrrolidine Coupling : Treatment of 5 with pyrrolidine in the presence of K₂CO₃ yields 2-(1-methyl-THIQ-6-yl)-2-(pyrrolidin-1-yl)ethylamine (6 ).
Key Conditions :
- Solvent: DMF or THF.
- Temperature: 60–80°C, 12–24 hours.
- Yield: 65–75% after column chromatography (SiO₂, EtOAc/hexane).
Oxalamide Bridge Formation
Stepwise Amide Coupling
The ethanediamide bridge is constructed using oxalyl chloride (Scheme 2):
- First Amidation :
- 3-Chloro-4-fluoroaniline (7 ) reacts with oxalyl chloride ((COCl)₂) in anhydrous DCM to form N-(3-chloro-4-fluorophenyl)oxalamyl chloride (8 ).
- Second Amidation :
Scheme 2 :
$$
\text{(COCl)}2 + \text{Ar-NH}2 \rightarrow \text{Ar-NH-CO-CO-Cl} \xrightarrow{\text{HATU, Amine}} \text{Target Compound}
$$
Optimization Notes :
- Solvent : Dichloromethane (DCM) or THF.
- Base : Triethylamine (Et₃N) or DIEA.
- Yield : 50–60% after purification (HPLC or recrystallization).
Alternative Routes and Recent Advances
Multicomponent One-Pot Synthesis
A streamlined approach involves three-component coupling (aldehyde, aniline, dihydropyran-methylamine) under acidic conditions:
- Components :
- Aldehyde: 3-Chloro-4-fluorobenzaldehyde.
- Amine: 2-(1-methyl-THIQ-6-yl)-2-(pyrrolidin-1-yl)ethylamine.
- Dihydropyran-methylamine: For tetrahydroquinoline core.
- Catalyst : Chiral phosphoric acid (e.g., TRIP) for enantioselectivity.
Advantages : Reduced step count, improved atom economy.
Yield : 40–50%.
Biomimetic Asymmetric Reduction
Enantioselective synthesis of the tetrahydroquinoline core using Ru-catalyzed hydrogenation (Scheme 3):
- Quinoline Intermediate : Prepared from 2-aminochalcone via acid-catalyzed cyclization.
- Hydrogenation : [Ru(p-cymene)I₂]₂ and phenanthridine (PD) under H₂ (500 psi) yield enantiopure tetrahydroquinoline.
Scheme 3 :
$$
\text{2-Aminochalcone} \xrightarrow{\text{H}^+} \text{Quinoline} \xrightarrow{\text{Ru, H}_2} \text{Enantiopure THIQ}
$$
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- Chloro-fluoro substitution (target compound) increases lipophilicity (LogP = 3.2) compared to mono-fluoro analogs (LogP = 2.8) .
- Piperazinyl derivatives () exhibit higher solubility due to ionizable amines .
- Indole-containing analogs () show reduced metabolic stability, likely due to cytochrome P450-mediated oxidation .
Environmental and Regulatory Implications
Regulatory scrutiny is advised for disposal and occupational exposure .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article explores its biological activity, synthesis, and implications based on diverse scientific literature.
Chemical Structure and Properties
The compound belongs to a class of molecules that exhibit significant pharmacological properties. Its structure can be summarized as follows:
- Molecular Formula : C21H27ClF N3
- Molecular Weight : 373.91 g/mol
- Key Functional Groups :
- A chloro and fluoro substituent on the phenyl ring.
- A tetrahydroquinoline moiety which is often associated with various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Colorectal Cancer (CRC) : A study synthesized a series of tetrahydroquinolinones and demonstrated their ability to inhibit CRC growth by inducing oxidative stress and disrupting cellular survival pathways. These compounds showed antiproliferative activity at micromolar concentrations, suggesting that this compound may share similar mechanisms of action .
- Mechanism of Action : The compound potentially interacts with the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. This pathway's disruption leads to autophagy and apoptosis in cancer cells .
Neuropharmacological Effects
The tetrahydroquinoline component is known for its neuroprotective effects. Compounds in this class have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity and receptor affinity |
| Fluoro Group | Enhances metabolic stability |
| Tetrahydroquinoline Moiety | Critical for anticancer properties |
Research indicates that modifications to these groups can significantly alter the biological efficacy and pharmacokinetic profile of the compound .
Synthesis and Evaluation
A notable study involved the synthesis of various tetrahydroquinoline derivatives to evaluate their anticancer properties. The findings indicated that specific substitutions led to enhanced activity against CRC cell lines .
Clinical Implications
While preclinical data are promising, further clinical trials are necessary to fully understand the therapeutic potential and safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Key steps:
- Amidation : React 3-chloro-4-fluoroaniline with ethyl oxalyl chloride under anhydrous conditions (0–5°C, THF solvent) to form the primary amide.
- Pyrrolidine Introduction : Use Mitsunobu conditions (DIAD, PPh₃) to couple the intermediate with pyrrolidine.
- Tetrahydroquinoline Attachment : Employ Buchwald-Hartwig amination for C–N bond formation between the pyrrolidine-ethyl group and 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine .
- Optimization : Adjust reaction time (12–24 hours), temperature (room temp to 80°C), and stoichiometric ratios (1:1.2 for amine:electrophile). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation address ambiguities?
- Methodological Answer :
- 1H/13C NMR : Confirm connectivity of the ethanediamide core (δ 8.2–8.5 ppm for NH protons; δ 165–170 ppm for carbonyl carbons). Resolve pyrrolidine ring protons (δ 2.5–3.5 ppm) and tetrahydroquinoline aromatic signals (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Validate amide C=O stretches (1650–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹).
- HRMS : Use ESI+ mode to confirm molecular ion [M+H]+ with <2 ppm error. Address ambiguities by cross-referencing with X-ray crystallography (if single crystals are obtainable via vapor diffusion) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s selectivity for neurological targets (e.g., NMDA receptors) versus off-target enzymes?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with NMDA receptor pockets (PDB: 6W4K). Prioritize residues like Arg499 (hydrogen bonding) and Tyr109 (π-π stacking with tetrahydroquinoline) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD (<2 Å for stable complexes) and free energy (MM-PBSA) to rank affinity .
- Off-Target Screening : Cross-validate with ChEMBL database queries for similar scaffolds (e.g., pyrrolidine-amide derivatives) to identify potential off-targets like monoamine oxidases .
Q. What experimental strategies resolve contradictions between in vitro potency (IC50) and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (37°C, rat plasma) and hepatic microsomal clearance. Use LC-MS/MS to quantify bioavailability (<20% may explain efficacy gaps) .
- Metabolite Identification : Incubate with CYP3A4/CYP2D6 isoforms (human liver microsomes). Detect hydroxylated or N-demethylated metabolites via UPLC-QTOF. Adjust formulations (e.g., PEGylation) to block metabolic hotspots .
- Blood-Brain Barrier (BBB) Penetration : Perform parallel artificial membrane permeability assays (PAMPA-BBB). Validate with in situ brain perfusion models in rodents (logBB >0.3 for CNS activity) .
Q. How does the compound’s stereochemistry influence its interaction with chiral biological targets?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Assign configurations using circular dichroism (CD spectra) .
- Enantiomer-Specific Assays : Test isolated enantiomers in target assays (e.g., kinase inhibition). A 10-fold potency difference between (R)- and (S)-forms suggests stereospecific binding .
- Crystallographic Analysis : Co-crystallize active enantiomers with target proteins (e.g., crystallize with α-glucosidase) to resolve binding poses .
Q. What comparative structural analysis methods identify key functional groups responsible for observed antimicrobial activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs lacking pyrrolidine or tetrahydroquinoline. Compare MIC values (e.g., 2–4 μg/mL reduction when pyrrolidine is replaced with piperidine indicates its critical role) .
- Alanine Scanning Mutagenesis : Mutate residues in target enzymes (e.g., DNA gyrase) to identify binding dependencies. A >50% activity loss upon mutating Asp73 highlights hydrogen-bond interactions .
- Electrostatic Potential Maps : Generate ESP maps (Gaussian09) to visualize electron-deficient regions (e.g., chloro-fluorophenyl group’s role in hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
